molecular formula C6H7NO2 B12550023 4-Cyanopent-2-enoic acid CAS No. 669051-59-6

4-Cyanopent-2-enoic acid

Cat. No.: B12550023
CAS No.: 669051-59-6
M. Wt: 125.13 g/mol
InChI Key: ZAIMKZDRMCUFDL-UHFFFAOYSA-N
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Description

4-Cyanopent-2-enoic acid: is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the second carbon of a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopent-2-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of appropriate precursors. For instance, the reaction of cyanoacetic acid with an appropriate alkene under basic conditions can yield this compound. Another method involves the Knoevenagel condensation reaction, where cyanoacetic acid reacts with an aldehyde in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-aminopent-2-enoic acid.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyanopent-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Cyanopent-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the double bond in the pentenoic acid chain can undergo addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

    Pent-4-enoic acid: Similar in structure but lacks the cyano group.

    3-Vinylpropionic acid: Another related compound with a different position of the double bond.

    2-Pentenoic acid: Similar backbone but different functional groups.

Uniqueness: 4-Cyanopent-2-enoic acid is unique due to the presence of both a cyano group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

669051-59-6

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

4-cyanopent-2-enoic acid

InChI

InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h2-3,5H,1H3,(H,8,9)

InChI Key

ZAIMKZDRMCUFDL-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O)C#N

Origin of Product

United States

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